molecular formula C11H14BrNO4S B6661571 3-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid

3-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid

Cat. No.: B6661571
M. Wt: 336.20 g/mol
InChI Key: YJOHPNGMFUWLIQ-UHFFFAOYSA-N
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Description

3-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid: is an organic compound characterized by the presence of a bromine atom, a sulfonyl group, and a methylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid typically involves multiple steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 2-bromo-3-methylphenyl.

    Sulfonylation: The brominated intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine to introduce the sulfonyl group.

    Amination: The sulfonylated product is treated with methylamine under controlled conditions to form the methylamino derivative.

    Carboxylation: Finally, the compound undergoes carboxylation, typically through a Grignard reaction or a similar method, to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines are used under basic or neutral conditions.

Major Products

    Oxidation: Products include alcohols, aldehydes, or carboxylic acids.

    Reduction: Products include sulfides or thiols.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds like hydroxyl derivatives, nitriles, or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive sulfonyl and bromine groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the sulfonyl and amino groups suggests possible applications in drug design, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity makes it suitable for creating functionalized materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors through its sulfonyl and amino groups, forming covalent bonds or reversible interactions. The bromine atom can also participate in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chloro-3-methylphenyl)sulfonyl-methylamino]propanoic acid
  • 3-[(2-Fluoro-3-methylphenyl)sulfonyl-methylamino]propanoic acid
  • 3-[(2-Iodo-3-methylphenyl)sulfonyl-methylamino]propanoic acid

Uniqueness

Compared to its analogs, 3-[(2-Bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid is unique due to the specific reactivity of the bromine atom

Properties

IUPAC Name

3-[(2-bromo-3-methylphenyl)sulfonyl-methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-8-4-3-5-9(11(8)12)18(16,17)13(2)7-6-10(14)15/h3-5H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOHPNGMFUWLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)N(C)CCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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